molecular formula C12H12N4O3 B11108743 1-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide

1-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B11108743
M. Wt: 260.25 g/mol
InChI Key: JEJKQYCUXWAJIO-UHFFFAOYSA-N
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Description

1-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a nitro group, a carboxamide group, and a methylphenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves the reaction of 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid with 2-methylphenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Substituted pyrazoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group and carboxamide moiety make it particularly interesting for studies related to oxidation and reduction reactions, as well as its potential biological activities.

Properties

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

1-methyl-N-(2-methylphenyl)-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C12H12N4O3/c1-8-5-3-4-6-9(8)13-12(17)11-10(16(18)19)7-15(2)14-11/h3-7H,1-2H3,(H,13,17)

InChI Key

JEJKQYCUXWAJIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NN(C=C2[N+](=O)[O-])C

Origin of Product

United States

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